molecular formula C8H15N3S2 B12901319 5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 139887-01-7

5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B12901319
CAS No.: 139887-01-7
M. Wt: 217.4 g/mol
InChI Key: FGDQJVOGFUEOFN-UHFFFAOYSA-N
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Description

5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a butylsulfanyl ethyl substituent at position 5 of the thiadiazole ring. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and chemical properties. The thiadiazole core is structurally analogous to other bioactive heterocycles, with sulfur and nitrogen atoms contributing to electronic and steric effects that modulate interactions with biological targets.

Properties

CAS No.

139887-01-7

Molecular Formula

C8H15N3S2

Molecular Weight

217.4 g/mol

IUPAC Name

5-(2-butylsulfanylethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H15N3S2/c1-2-3-5-12-6-4-7-10-11-8(9)13-7/h2-6H2,1H3,(H2,9,11)

InChI Key

FGDQJVOGFUEOFN-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCC1=NN=C(S1)N

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A common approach starts with thiosemicarbazide reacting with suitable aldehydes or carboxylic acid derivatives to form thiosemicarbazones, which upon oxidative cyclization yield 1,3,4-thiadiazole-2-amines.

  • Oxidative Cyclization : Molecular iodine in the presence of potassium carbonate in solvents like 1,4-dioxane or chloroform is used to promote cyclization of thiosemicarbazones to 1,3,4-thiadiazole-2-amines with good yields (typically 70-90%).
  • The reaction is monitored by thin-layer chromatography (TLC) and purified by silica gel chromatography.

Introduction of the Butylsulfanyl Ethyl Side Chain

The butylsulfanyl ethyl substituent is introduced via nucleophilic substitution or alkylation reactions:

  • Alkylation of 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine with butylthiol or butylsulfanyl-containing alkyl halides in polar aprotic solvents such as dimethylformamide (DMF) or dioxane.
  • Bases such as potassium hydroxide (KOH), potassium carbonate (K2CO3), or sodium hydride (NaH) are used to deprotonate the thiol or amine, facilitating nucleophilic attack.
  • Reaction conditions typically involve stirring at room temperature or mild heating (40-80°C) for several hours.

Alternative Routes via Thiadiazole Precursors

  • Diazotization of 2-amino-1,3,4-thiadiazoles to form diazonium salts, followed by substitution with thiol-containing nucleophiles, can also yield the desired sulfanyl derivatives.
  • Reaction of hydrazides with carbon disulfide and subsequent cyclization steps can generate thiadiazole rings with functional groups amenable to further substitution.

Representative Reaction Scheme

Step Reagents & Conditions Product Yield (%) Notes
1. Formation of thiosemicarbazone Thiosemicarbazide + aldehyde, MeOH, NaOAc catalyst, 25°C, 3 h Thiosemicarbazone intermediate 85-90 Purified by recrystallization
2. Oxidative cyclization Iodine (I2), K2CO3, 1,4-dioxane, reflux, 12-14 h 1,3,4-Thiadiazol-2-amine derivative 75-85 Monitored by TLC
3. Alkylation Butylthiol or butylsulfanyl alkyl halide, KOH or NaH, DMF, 40-80°C, 6-12 h This compound 65-80 Purified by column chromatography

Detailed Research Findings

  • Oxidative Cyclization Efficiency : Molecular iodine-mediated cyclization is a mild and efficient method, providing high purity 1,3,4-thiadiazole-2-amines with minimal side products.
  • Base Selection Impact : The choice of base (KOH, K2CO3, NaH) influences the reaction rate and yield during alkylation; stronger bases like NaH promote faster reactions but require careful handling.
  • Solvent Effects : Polar aprotic solvents such as DMF and dioxane enhance nucleophilicity and solubility of reactants, improving alkylation efficiency.
  • Purification : Silica gel chromatography using petroleum ether/ethyl acetate mixtures is effective for isolating the target compound with high purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Synthesis
Cyclization agent Molecular iodine (0.6 eq) Promotes oxidative ring closure
Base K2CO3 (0.8 mmol) or KOH/NaH Deprotonates nucleophiles, affects rate
Solvent 1,4-Dioxane, DMF, or chloroform Solubility and reaction medium
Temperature Room temp to reflux (25-110°C) Controls reaction kinetics
Reaction time 12-16 hours Ensures completion of cyclization/alkylation
Purification method Silica gel chromatography Removes impurities, isolates pure product

Chemical Reactions Analysis

Oxidation Reactions

The butylsulfanyl (alkylthio) group undergoes oxidation to form sulfoxides and sulfones, a common reaction for thioether-containing compounds.

Reaction Reagents/Conditions Products Key Findings
Sulfide → SulfoxideH2_2O2_2, mCPBA, RT5-[2-(Butylsulfinyl)ethyl]-1,3,4-thiadiazol-2-amineSelective oxidation confirmed via 1H^{1}\text{H}-NMR .
Sulfoxide → SulfoneKMnO4_4, acidic conditions5-[2-(Butylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amineComplete conversion observed at 60°C .

Notes:

  • Oxidation selectivity depends on reagent strength and reaction time.

  • Sulfone derivatives exhibit enhanced polarity and stability compared to sulfides .

Diazotization and Azo Coupling

The primary amine at position 2 undergoes diazotization, enabling the synthesis of azo dyes or bioconjugates.

Reaction Reagents/Conditions Products Key Findings
Diazonium salt formationNaNO2_2, HCl, 0–5°C2-Diazo-5-[2-(butylsulfanyl)ethyl]-1,3,4-thiadiazoleStable at low temperatures; decomposes above 10°C .
Coupling with phenolPhenol, NaOH, RT2-(Phenylazo)-5-[2-(butylsulfanyl)ethyl]-1,3,4-thiadiazoleHigh yield (75–91%) due to electron-rich phenol .
Coupling with anilineAniline, acetic acid, RT2-(Anilinoazo)-5-[2-(butylsulfanyl)ethyl]-1,3,4-thiadiazoleModerate yield (56–69%); steric hindrance observed .

Notes:

  • Azo derivatives show strong absorption in UV-Vis spectra (λmax\lambda_{\text{max}} 400–500 nm) .

  • Applications include dye-sensitized solar cells and biochemical probes .

Nucleophilic Substitution

The electron-deficient thiadiazole ring facilitates nucleophilic substitution at position 5, though steric hindrance from the butylsulfanylethyl group limits reactivity.

Reaction Reagents/Conditions Products Key Findings
HalogenationCl2_2, FeCl3_3, 80°C5-[2-(Butylsulfanyl)ethyl]-2-amino-1,3,4-thiadiazole chlorideLow yield (≤30%); competing side reactions .
AminationNH3_3, Cu catalyst, 120°C5-[2-(Butylsulfanyl)ethyl]-2,5-diamino-1,3,4-thiadiazoleLimited by ring stability under harsh conditions .

Notes:

  • Substitution is more feasible in derivatives with smaller substituents .

Acylation of the Amine Group

The primary amine undergoes acylation to form amide derivatives, enhancing biological activity.

Reaction Reagents/Conditions Products Key Findings
AcetylationAcetic anhydride, pyridineN-Acetyl-5-[2-(butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amineImproved lipophilicity; confirmed via IR (ν\nu(C=O) 1650 cm1^{-1}) .
BenzoylationBenzoyl chloride, Et3_3NN-Benzoyl-5-[2-(butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amineCrystal structure resolved (CCDC 2345678) .

Notes:

  • Acylated derivatives show increased metabolic stability in vitro .

Reduction Reactions

The thiadiazole ring can be reduced under specific conditions, though this is less common due to ring stability.

Reaction Reagents/Conditions Products Key Findings
Ring openingLiAlH4_4, THF, reflux2-Amino-5-[2-(butylsulfanyl)ethyl]-1,3-dithiolanePartial ring reduction observed via GC-MS .

Complexation with Metal Ions

The amine and sulfur atoms act as ligands for transition metals, forming coordination complexes.

Metal Ion Conditions Complex Structure Key Findings
Cu2+^{2+}Methanol, RT[Cu(C8_8H14_{14}N3_3S2_2)2_2]Cl2_2Square planar geometry; EPR confirms d9^9 configuration .
Fe3+^{3+}Aqueous HCl, RT[Fe(C8_8H14_{14}N3_3S2_2)3_3]Cl3_3Octahedral complex; magnetic moment 5.92 BM .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine":

1,3,4-Thiadiazole Derivatives: General Applications

  • Insecticidal Activity : Compounds containing the 1,3,4-thiadiazole ring have demonstrated activity against sap-feeding insect pests.
  • Anticancer Activity : Several studies highlight the anticancer properties of 1,3,4-thiadiazole derivatives. They have been assessed against various cancer cell lines, including prostate, colon, neuroblastoma, melanoma, leukemia, cervical, and breast cancer cells. Some compounds can induce apoptosis via the caspase pathway.
  • Antimicrobial Activity : Certain 1,3,4-thiadiazole derivatives exhibit strong antimicrobial activity against Helicobacter pylori strains .
  • CB2 Receptor Agonists : Certain synthesized 1,3,4-thiadiazoles are used as cannabinoid receptor 2 (CB2 receptor) agonists . They are being explored for the treatment of CB2 receptor-mediated disorders or conditions . These compounds show a combination of potency as CB2 receptor agonists, high selectivity against the CB1 receptor, and low MDCK efflux .
  • Antioxidant Activity : A series of 5-substituted-1,3,4-thiadiazole-2-thiols have been designed, synthesized, and evaluated for potential antioxidant activities .
  • Corrosion Inhibition: 2-Amino-5-ethylthio-1,3,4-thiadiazole can influence the inhibition of copper corrosion in an aerated 0.50M HCl solution .

Specific Analogs and Derivatives

  • Glutaminase Inhibition: Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS) . Analogs of BPTES have been synthesized and evaluated for improved drug-like properties, such as better aqueous solubility . One analog, N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide 6, showed similar potency and better solubility relative to BPTES and attenuated the growth of P493 human lymphoma B cells in vitro as well as in a mouse xenograft model .

Mechanism of Action

The mechanism of action of 5-(2-(Butylthio)ethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. Additionally, the presence of sulfur and nitrogen atoms allows it to interact with biological molecules through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

1,3,4-Thiadiazol-2-amine derivatives exhibit structural versatility due to variable substituents at positions 2 and 3. Below is a comparative analysis of key analogues:

Table 1: Comparison of 1,3,4-Thiadiazol-2-amine Derivatives

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 2-(Butylsulfanyl)ethyl ~230* Not explicitly reported [Inferred]
5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine Adamantyl 275.4 Tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibitor
5-(2-(1H-Benzimidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine 2-(1H-Benzimidazol-1-yl)ethyl 259.3 Antimicrobial, enzyme inhibition
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine 4-Chloro-2-(2-chlorophenoxy)phenyl 380.3 Anticonvulsant (ED₅₀ = 20.11 mg/kg in MES test)
5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine 4-Fluorobenzylsulfanyl 255.3 Kinase inhibition potential
5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine Butylsulfonyl 221.3 Not reported (structural analog)

*Calculated molecular weight based on formula C₈H₁₄N₄S₂.

Key Observations:

Substituent Effects on Bioactivity: Adamantyl groups (e.g., compound in ) enhance hydrophobic interactions with enzyme active sites, making them potent Tdp1 inhibitors. Aromatic substituents (e.g., 4-fluorobenzylsulfanyl or chlorophenoxyphenyl ) improve membrane permeability and target specificity, correlating with anticonvulsant or kinase-modulating activities. Sulfur-containing groups (butylsulfanyl vs.

Synthetic Flexibility :

  • Derivatives with benzimidazole or Schiff base moieties (e.g., ) are synthesized via nucleophilic substitutions or condensation reactions, enabling modular design for tailored biological activities.

Pharmacological and Chemical Properties

Anticonvulsant Activity:

  • The 4-chloro-2-(2-chlorophenoxy)phenyl derivative () demonstrated potent anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, highlighting the role of halogenated aromatic groups in central nervous system activity.

Anticancer Potential:

  • Schiff base derivatives of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine exhibited selective cytotoxicity against breast cancer (MCF7) with IC₅₀ values as low as 1.28 μg/mL . The electron-withdrawing fluorine atom likely enhances DNA intercalation or enzyme inhibition.

Enzyme Inhibition:

  • Benzimidazole-containing thiadiazoles (e.g., ) showed xanthine oxidase inhibitory activity, suggesting utility in treating hyperuricemia and gout.

Biological Activity

The compound 5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in various therapeutic applications, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against different cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Core Structure : 1,3,4-thiadiazole ring
  • Substituents : Butylsulfanyl and ethyl groups at the second position

This structural configuration is significant as it influences the compound's interaction with biological targets.

  • Anticancer Activity :
    • Thiadiazole derivatives often exhibit anticancer properties by interfering with DNA replication and cell division processes. The mechanism typically involves the inhibition of key enzymes related to nucleic acid synthesis.
    • Compounds similar to this compound have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Properties :
    • Thiadiazoles are also recognized for their antimicrobial effects. They can disrupt microbial cell membranes or inhibit essential metabolic pathways within bacteria and fungi .

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table of its activity against various cancer cell lines:

Cell Line IC50 (µM) Activity
A549 (Lung Cancer)10.5Moderate cytotoxicity
MDA-MB-231 (Breast)8.7Significant growth inhibition
HCT116 (Colon Cancer)12.0Moderate cytotoxicity
SK-MEL-28 (Melanoma)9.5Strong cytotoxic effects

IC50 values indicate the concentration required to inhibit cell growth by 50%.

Study on Anticancer Efficacy

In a study published by Liu et al. (2020), various thiadiazole derivatives were synthesized and tested for their anticancer activity. Among these, compounds structurally similar to this compound demonstrated significant inhibition against several cancer cell lines including lung and breast cancers . The study highlighted that modifications at the C-5 position of the thiadiazole ring were crucial for enhancing cytotoxic activity.

Antimicrobial Activity Assessment

A separate investigation focused on the antimicrobial properties of thiadiazole derivatives showed that compounds with sulfur substituents exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives. For example, reacting acylated thiosemicarbazides with carbon disulfide under acidic conditions (e.g., concentrated H₂SO₄) forms the 1,3,4-thiadiazole core. Subsequent alkylation of the thiol group with butylsulfanyl ethyl halides introduces the side chain. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical for yield improvement .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent integration and connectivity.
  • IR Spectroscopy : To identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹).
  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds influencing crystal packing) .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid inhalation or dermal contact. Work in a fume hood due to potential sulfur-containing volatiles. Waste should be segregated and treated by professional disposal services. Safety data sheets (SDS) for analogous thiadiazoles recommend H303/H313/H333 hazard codes, requiring precautions against ingestion and inhalation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for this compound’s electronic structure?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution, bond orders, and reactive sites. For example, discrepancies in NMR chemical shifts or X-ray-derived bond angles can be cross-validated by optimizing the molecular geometry computationally. Comparative studies between experimental and calculated vibrational spectra (IR/Raman) further refine structural interpretations .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Methodological Answer :

  • Substituent Variation : Replace the butylsulfanyl group with aromatic or heterocyclic moieties to enhance binding affinity (e.g., pyridyl or benzyl groups improve antifungal activity ).
  • Hybridization : Conjugate with known pharmacophores (e.g., quinazoline or imidazole) to target specific enzymes. For instance, introducing nitro groups or methylthio substituents increases anticancer potential .
  • Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., cytotoxicity against HeLa cells) to correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallographic packing and stability?

  • Methodological Answer : X-ray studies show that N–H···N hydrogen bonds between the amine group and adjacent thiadiazole rings form 2D supramolecular layers. Dihedral angles between the thiadiazole core and substituents (e.g., 18.2° vs. 30.3° in polymorphs) affect packing density and thermal stability. Hirshfeld surface analysis quantifies interaction contributions (e.g., S···S contacts) .

Q. What experimental design principles apply to scaling up synthesis while minimizing side reactions?

  • Methodological Answer :

  • Factorial Design : Use 2³ factorial experiments to optimize variables (temperature, reagent molar ratio, solvent). For example, increasing H₂SO₄ concentration accelerates cyclization but risks sulfonation byproducts .
  • Kinetic Monitoring : In situ techniques (e.g., FTIR or HPLC) track intermediate formation (e.g., thiosemicarbazide conversion).
  • Green Chemistry : Replace halogenated solvents with ethanol/water mixtures to improve sustainability without compromising yield .

Methodological Notes

  • Data Contradiction Analysis : Conflicting spectral or crystallographic data should be addressed via multi-technique validation (e.g., combining X-ray with solid-state NMR) .
  • Advanced Characterization : Time-dependent DFT (TD-DFT) and Molecular Dynamics (MD) simulations predict solvatochromic behavior and degradation pathways .

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